molecular formula C6H7BrN2OS B6205191 (5-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone CAS No. 1632310-37-2

(5-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B6205191
CAS No.: 1632310-37-2
M. Wt: 235.1
InChI Key:
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Description

(5-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is a sulfur-containing compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 5-bromopyridine-2-carbaldehyde with a sulfur-containing reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced chemical analysis technologies, such as HPLC, GC, NMR, and LC-MS, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloropyridin-2-yl)(imino)methyl-lambda6-sulfanone
  • (5-fluoropyridin-2-yl)(imino)methyl-lambda6-sulfanone
  • (5-iodopyridin-2-yl)(imino)methyl-lambda6-sulfanone

Uniqueness

(5-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1632310-37-2

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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